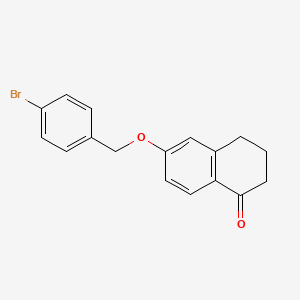
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a bromobenzyl group attached to a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-bromobenzyl bromide with a suitable naphthalenone derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromobenzyl group or the naphthalenone core.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various functionalized benzyl ethers.
科学的研究の応用
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the naphthalenone core may participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
- 2-((4-Bromobenzyl)oxy)-3-methoxybenzaldehyde
- 4-((4-Bromobenzyl)oxy)-3-methoxybenzaldehyde
- 6-((4-Bromobenzyl)oxy)-2-methylbenzo[d]thiazole
Uniqueness
6-((4-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which combine a bromobenzyl group with a dihydronaphthalenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1292102-46-5 |
|---|---|
分子式 |
C17H15BrO2 |
分子量 |
331.2 g/mol |
IUPAC名 |
6-[(4-bromophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15BrO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 |
InChIキー |
OOMNJGBWGCFPMX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

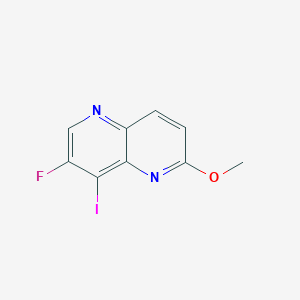
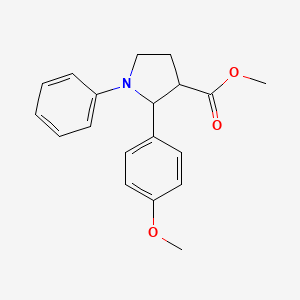

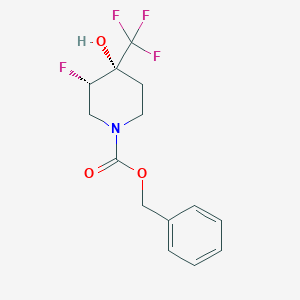
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
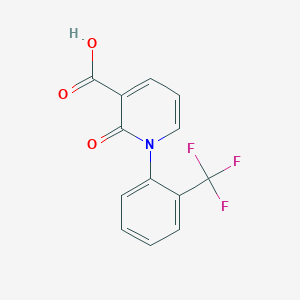
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
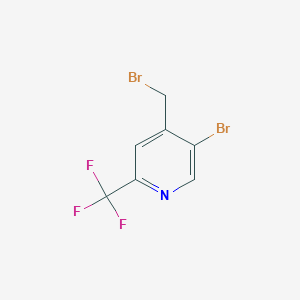
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
